3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with furan-containing compounds. One common method is the condensation reaction between indole-2-one and furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and various substituted indole derivatives .
Scientific Research Applications
3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)indole: Similar structure but lacks the dihydro-1H-indol-2-one moiety.
2-(Furan-2-yl)indole: Similar structure with the furan ring attached at a different position.
3-(Furan-2-yl)pyrazole: Contains a pyrazole ring instead of an indole ring
Uniqueness
3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of the furan and indole moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-7,11H,8H2,(H,14,15) |
InChI Key |
VJOUAALJLFAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CO3 |
Origin of Product |
United States |
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